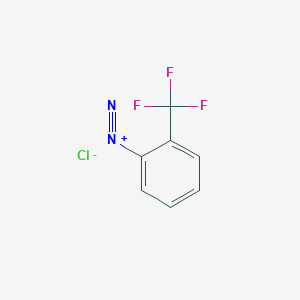
2-(Trifluoromethyl)benzene-1-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The trifluoromethyl group (-CF₃) attached to the benzene ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethyl)benzene-1-diazonium chloride typically involves the diazotization of 2-(trifluoromethyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ.
Diazotization Reaction: The 2-(trifluoromethyl)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C) to form the diazonium salt
Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), and other nucleophiles.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: Warming the diazonium salt solution leads to the formation of phenol and the release of nitrogen gas.
Substitution by Iodine: Adding potassium iodide (KI) to the diazonium salt solution results in the formation of iodobenzene and nitrogen gas.
Coupling Reactions: These reactions typically occur in alkaline conditions and at low temperatures to form azo compounds.
Major Products:
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
科学研究应用
2-(Trifluoromethyl)benzene-1-diazonium chloride has several applications in scientific research:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely used in the textile industry.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and advanced coatings.
作用机制
The mechanism of action of 2-(Trifluoromethyl)benzene-1-diazonium chloride involves the formation of reactive intermediates that facilitate various chemical transformations:
Substitution Reactions: The diazonium group is a good leaving group, allowing nucleophiles to attack the aromatic ring and replace the diazonium group.
Coupling Reactions: The diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds.
相似化合物的比较
Benzenediazonium Chloride: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzenediazonium Tetrafluoroborate: Another diazonium salt with a different counterion (tetrafluoroborate) that may offer different solubility and stability properties.
Uniqueness: The presence of the trifluoromethyl group in 2-(Trifluoromethyl)benzene-1-diazonium chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .
属性
CAS 编号 |
54514-11-3 |
|---|---|
分子式 |
C7H4ClF3N2 |
分子量 |
208.57 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C7H4F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4H;1H/q+1;/p-1 |
InChI 键 |
NRZDXUJMVXZWNB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


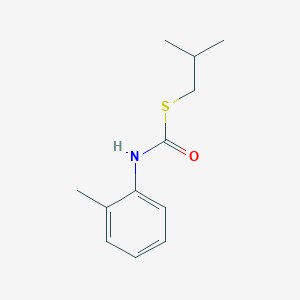
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
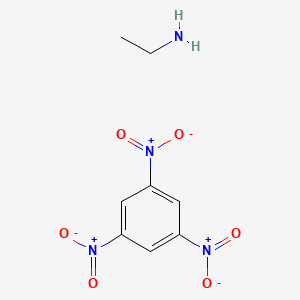
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
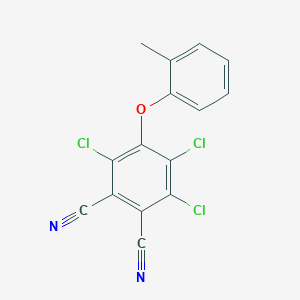
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
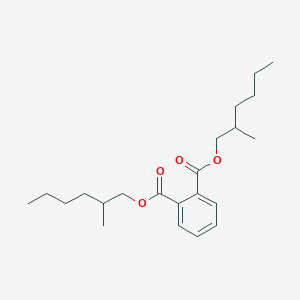
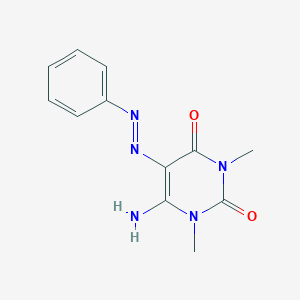
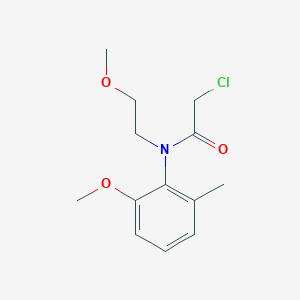
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
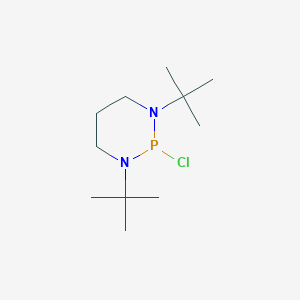
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
